

"15-LOX-1 inhibitor 1" datasheet and chemical properties

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Compound of Interest

Compound Name: 15-LOX-1 inhibitor 1

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In-Depth Technical Guide: 15-LOX-1 Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **15-LOX-1 Inhibitor 1**, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). This document consolidates key chemical properties, biological activities, and relevant experimental methodologies to support further research and development efforts.

Chemical and Physical Properties

15-LOX-1 Inhibitor 1, also identified as compound 9c or i472, is a small molecule inhibitor with promising therapeutic potential.^[1] Its key chemical and physical characteristics are summarized below.

Property	Value	Reference
IUPAC Name	4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine	[2]
Synonyms	15-LO Inhibitor 1, 4-MMPB, Compound 9c, i472	[1][2]
CAS Number	928853-86-5	[2]
Molecular Formula	C ₁₆ H ₁₉ N ₅ S	[2]
Molecular Weight	313.4 g/mol	[2]
IC ₅₀ (human 15-LOX-1)	0.19 μM	[3]
IC ₅₀ (soybean 15-LOX)	19.5 μM	[4]
Calculated logP	4.7	[5]
Solubility	Chloroform: >5mg/ml	[2]
Storage	-80°C for 6 months; -20°C for 1 month	[3]

Biological Activity and Mechanism of Action

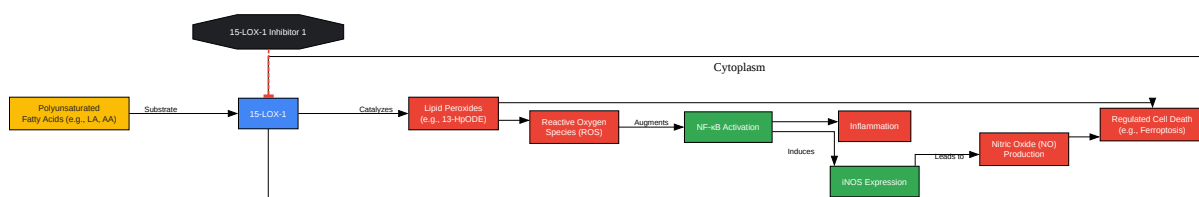
15-Lipoxygenase-1 is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, leading to the production of bioactive lipid mediators.[5] These mediators are implicated in a variety of inflammatory diseases, certain cancers, and neurodegenerative disorders.[5][6] 15-LOX-1 catalyzes the formation of lipid peroxides, which can contribute to oxidative stress and regulated cell death pathways like ferroptosis.[1][5]

15-LOX-1 Inhibitor 1 exerts its biological effects by directly inhibiting the enzymatic activity of 15-LOX-1.[3] This inhibition leads to a reduction in the production of downstream lipid peroxides, thereby protecting cells from oxidative damage and cell death.[1] Notably, this inhibitor has been shown to protect macrophages from lipopolysaccharide (LPS)-induced cytotoxicity.[1][3]

The mechanism of action involves the modulation of interconnected signaling pathways. The activity of 15-LOX-1 is linked to the nuclear factor- κ B (NF- κ B) signaling pathway and the production of nitric oxide (NO).^{[1][5]} By inhibiting 15-LOX-1, this inhibitor dose-dependently reduces NO production and inhibits the activation of NF- κ B, which are key events in inflammatory responses and cell death.^{[1][5]}

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of 15-LOX-1 and the mechanism of action for **15-LOX-1 Inhibitor 1**.



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Caption: 15-LOX-1 signaling and inhibition.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize 15-LOX-1 inhibitors.

15-Lipoxygenase (15-LOX) Inhibition Assay

This assay determines the inhibitory potency of a compound against 15-LOX-1. A common method is the UV-Vis-based spectrophotometric assay.^[7]

Principle: The enzymatic activity of 15-LOX-1 is measured by monitoring the formation of the conjugated diene product (e.g., 13-hydroperoxyoctadecadienoic acid from linoleic acid), which absorbs light at 234 nm.[8]

Procedure:

- Prepare a reaction mixture containing a suitable buffer (e.g., 25 mM HEPES, pH 7.5), 0.01% Triton X-100, and the substrate (e.g., 10 μ M arachidonic acid or linoleic acid).[7]
- Add varying concentrations of the 15-LOX-1 inhibitor to the reaction mixture.
- Initiate the reaction by adding purified human 15-LOX-1 enzyme.
- Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
- Calculate the initial reaction rates at each inhibitor concentration.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC_{50} value using a hyperbolic saturation curve fit.[7]

Cell Viability Assay (LPS-induced Cytotoxicity Model)

This assay assesses the protective effect of the inhibitor on cells challenged with an inflammatory stimulus like lipopolysaccharide (LPS).

Principle: Cell viability is measured using methods like the MTT assay, which quantifies the metabolic activity of living cells.

Procedure:

- Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of the 15-LOX-1 inhibitor for a specified period (e.g., 1 hour).
- Induce cytotoxicity by adding LPS (e.g., 100 μ g/mL) to the wells (except for the control group) and incubate for 24 hours.[1][5]

- Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control.

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of NO produced by cells, which is an indicator of inflammatory response.

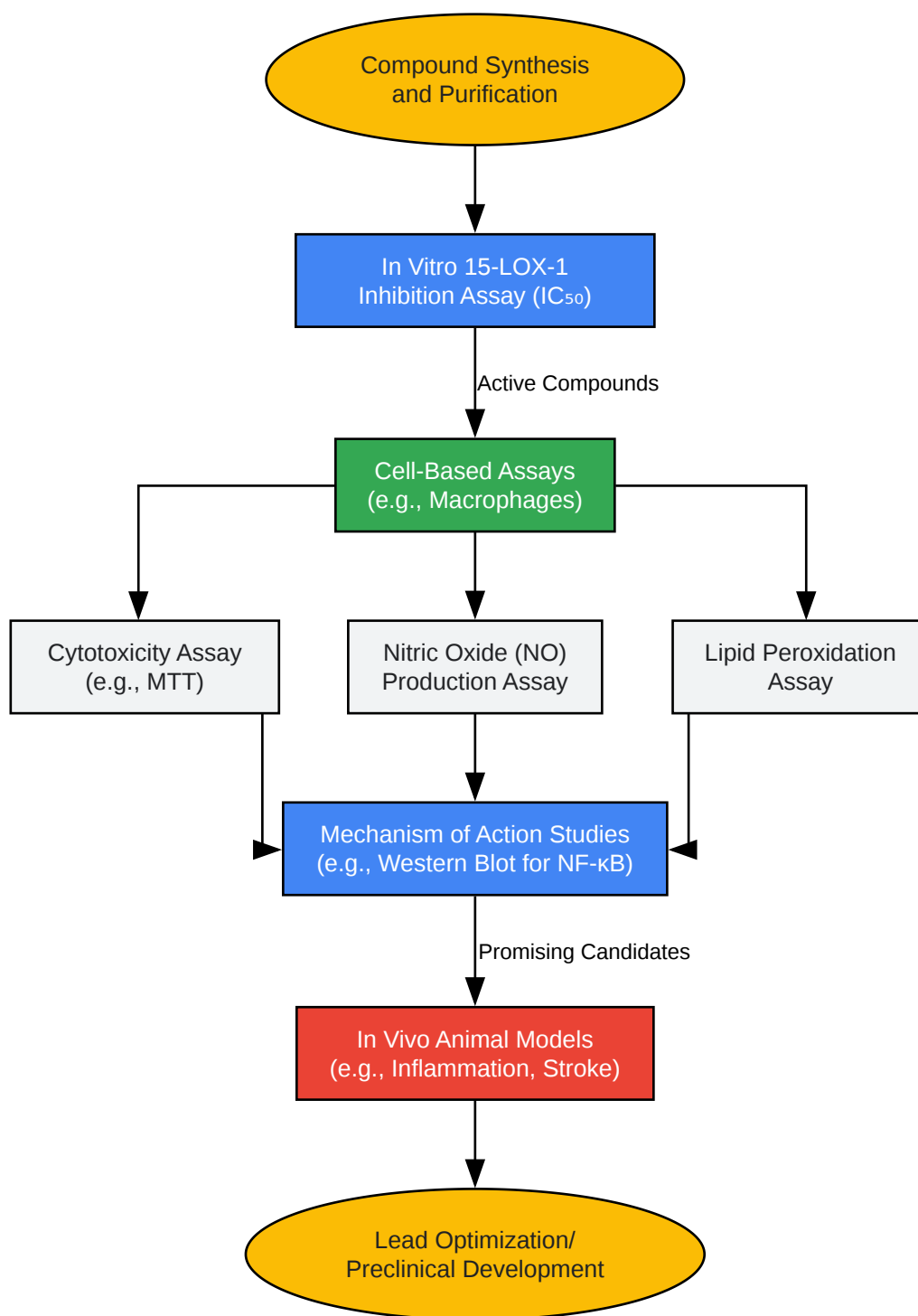
Principle: NO production is indirectly measured by quantifying the stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

- Collect the culture supernatant from the cell viability assay (after LPS stimulation).
- Mix the supernatant with an equal volume of Griess reagent A and Griess reagent B in a 96-well plate.
- Incubate the plate at room temperature for 10-15 minutes to allow for color development.
- Measure the absorbance at 540 nm.
- Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the evaluation of a potential 15-LOX-1 inhibitor.



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Caption: Workflow for 15-LOX-1 inhibitor evaluation.

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